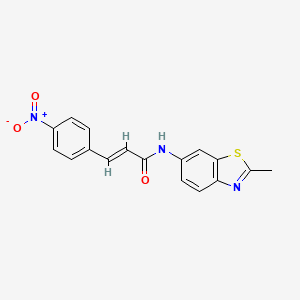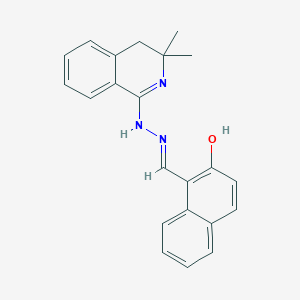
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as BAM 15, is a novel mitochondrial uncoupler that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to have a unique mechanism of action that allows it to uncouple oxidative phosphorylation and alter mitochondrial bioenergetics, leading to a range of physiological effects.
科学的研究の応用
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been widely used in various research fields, including metabolic disorders, cancer, and aging. In metabolic disorders, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce hepatic steatosis. In cancer research, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines. In aging research, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been found to increase lifespan and improve age-related decline in mitochondrial function.
作用機序
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in mitochondrial respiration, resulting in altered mitochondrial bioenergetics and a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been shown to have a range of biochemical and physiological effects, including increased oxygen consumption, decreased ATP production, altered mitochondrial membrane potential, and activation of AMP-activated protein kinase (AMPK). These effects have been linked to improved glucose homeostasis, increased insulin sensitivity, reduced hepatic steatosis, induction of apoptosis, inhibition of tumor growth, and increased lifespan.
実験室実験の利点と制限
One advantage of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its ability to alter mitochondrial bioenergetics in a dose-dependent manner, making it a useful tool for studying the role of mitochondrial function in various physiological processes. However, one limitation of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 research, including its potential use as a therapeutic agent for metabolic disorders and cancer, its role in aging and age-related diseases, and its potential as a tool for studying mitochondrial function and bioenergetics. Additionally, further investigation is needed to determine the optimal dose and administration of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 for different experimental settings, as well as its potential side effects and toxicity.
合成法
The synthesis of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 involves the reaction of 2-chlorobenzylamine with allyl isocyanate, followed by the addition of morpholine and subsequent purification steps. This method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale synthesis.
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-7-17-15(19)18-8-9-20-13(11-18)10-12-5-3-4-6-14(12)16/h2-6,13H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXTBMUVGXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
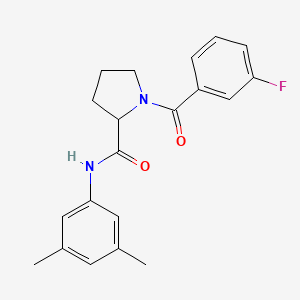
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)
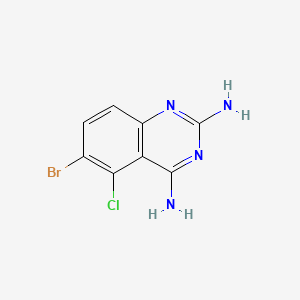
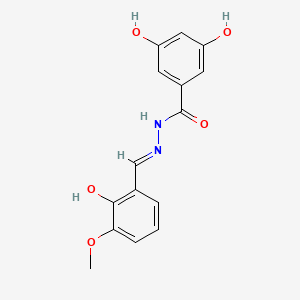
![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
